![molecular formula C14H19NO2 B2427258 N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide CAS No. 2305472-38-0](/img/structure/B2427258.png)
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide, also known as MPA-Na, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol in the liver and adipose tissue. Inhibition of this enzyme has been shown to have beneficial effects in the treatment of metabolic disorders such as type 2 diabetes and obesity.
作用機序
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide acts as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of cortisone to cortisol. This results in a reduction in intracellular cortisol levels, which has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism and insulin sensitivity, this compound has also been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells and inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to have neuroprotective effects, as it can reduce the production of reactive oxygen species and prevent neuronal cell death in vitro.
実験室実験の利点と制限
One of the main advantages of using N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide in lab experiments is its specificity for 11β-HSD1 inhibition, which allows researchers to investigate the role of this enzyme in a variety of physiological processes. However, there are also some limitations to the use of this compound, including its relatively low potency compared to other 11β-HSD1 inhibitors and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide and its effects on 11β-HSD1 inhibition. One area of interest is the development of more potent and selective inhibitors of this enzyme, which could have greater therapeutic potential for the treatment of metabolic disorders. Another area of research is the investigation of the effects of 11β-HSD1 inhibition on other physiological processes, such as the regulation of the circadian rhythm and the immune system. Finally, the potential use of this compound as a therapeutic agent in the treatment of metabolic disorders and other diseases is an area of ongoing investigation.
合成法
The synthesis of N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide involves the reaction of 4-(2-methylpropan-2-yl)phenoxyacetic acid with propargylamine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The resulting product is then treated with sodium hydroxide to obtain the sodium salt of this compound.
科学的研究の応用
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide has been extensively used in scientific research as a tool to study the role of 11β-HSD1 in metabolic disorders. Studies have shown that inhibition of 11β-HSD1 by this compound can improve glucose homeostasis, reduce body weight gain, and ameliorate hepatic steatosis in animal models of obesity and diabetes. This compound has also been used to investigate the effects of 11β-HSD1 inhibition on the immune system, as this enzyme is expressed in immune cells and has been implicated in the regulation of inflammation.
特性
IUPAC Name |
N-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-13(16)15-10-11-6-8-12(9-7-11)17-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJFMXBPLOBCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

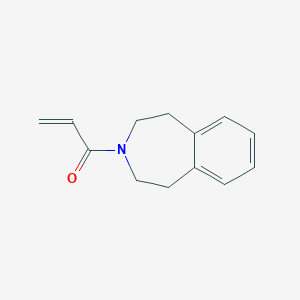
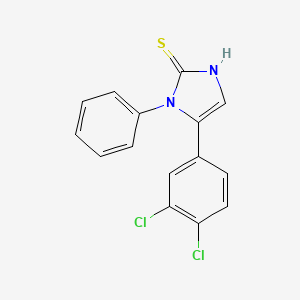
![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)
![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)
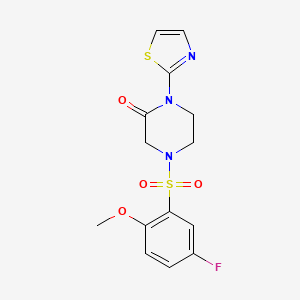

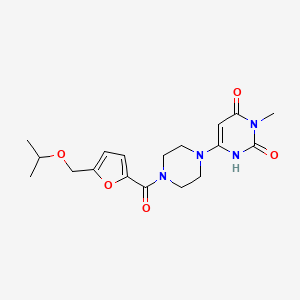


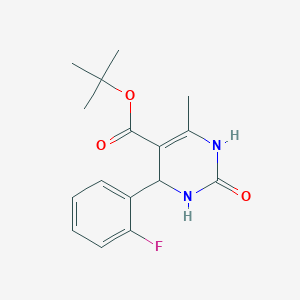
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)
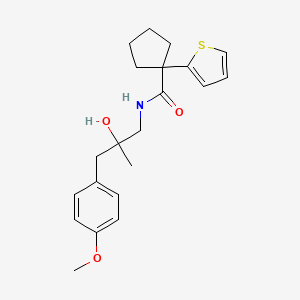
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)